Ethanethioic acid, S-[(4-methylphenyl)methyl] ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, S-[(4-methylphenyl)methyl] ester, also known as S-(4-methylphenyl) ethanethioate, is an organic compound with the molecular formula C9H10OS. It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester. This compound is notable for its applications in various fields of scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethanethioic acid, S-[(4-methylphenyl)methyl] ester typically involves the reaction of ethanethioic acid with 4-methylbenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and enhances the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethanethioic acid, S-[(4-methylphenyl)methyl] ester undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to thiols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted esters and thioesters.
Wissenschaftliche Forschungsanwendungen
Ethanethioic acid, S-[(4-methylphenyl)methyl] ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanethioic acid, S-[(4-methylphenyl)methyl] ester involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release ethanethioic acid and 4-methylbenzyl alcohol, which can further participate in various biochemical processes. The compound’s reactivity and interactions with enzymes and proteins are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
S-(4-Methoxyphenyl) ethanethioate: Similar structure with a methoxy group instead of a methyl group.
S-(4-Hydroxyphenyl) ethanethioate: Contains a hydroxy group in place of the methyl group.
S-(4-Ethynylphenyl) ethanethioate: Features an ethynyl group instead of a methyl group.
Uniqueness: Ethanethioic acid, S-[(4-methylphenyl)methyl] ester is unique due to its specific functional groups and reactivity profile.
Eigenschaften
CAS-Nummer |
628298-41-9 |
---|---|
Molekularformel |
C10H12OS |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
S-[(4-methylphenyl)methyl] ethanethioate |
InChI |
InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)7-12-9(2)11/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
ZHIDQFRKHDCRKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.